molecular formula C8H11N3O4 B2766296 ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 1823967-64-1

ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No. B2766296
M. Wt: 213.193
InChI Key: MUTNJDXTSJPCNH-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives, such as “ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate”, are widely used in various sectors of the chemical industry, including medicine and agriculture .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of substantial interest among researchers. Various methods have been developed, ranging from the use of transition-metal catalysts and photoredox reactions to one-pot multicomponent processes, novel reactants, and innovative reaction types .


Molecular Structure Analysis

The molecular structure of a pyrazole derivative would consist of a pyrazole ring attached to various functional groups. For example, “ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” has a molecular formula of C7H9N2O2 .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in cycloaddition reactions, condensation reactions, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole derivative would depend on its specific structure. For example, “ethyl 3-methyl-1H-pyrazole-5-carboxylate” is a white to cream or pale yellow crystalline powder with a melting point of 136.0-145.0°C .

Safety And Hazards

The safety and hazards associated with a pyrazole derivative would depend on its specific structure. For example, “ethyl 3-methyl-1H-pyrazole-5-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The field of pyrazole derivatives is a vibrant area of research, with new synthetic methods and applications being continually developed. Future directions may include the design of new pyrazole derivatives with enhanced biological activities, the development of more efficient synthetic methods, and the exploration of new applications in various sectors of the chemical industry .

properties

IUPAC Name

ethyl 2-ethyl-5-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-10-6(8(12)15-4-2)5-7(9-10)11(13)14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTNJDXTSJPCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate

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